molecular formula C8H21BrN+ B12038854 tetraethylazanium;hydrobromide

tetraethylazanium;hydrobromide

Cat. No.: B12038854
M. Wt: 211.16 g/mol
InChI Key: HWCKGOZZJDHMNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethylazanium;hydrobromide can be synthesized by the reaction of tetraethylammonium hydroxide with hydrobromic acid. The reaction proceeds as follows: [ \text{Et}_4\text{N}^+ \text{OH}^- + \text{HBr} \rightarrow \text{Et}_4\text{N}^+ \text{Br}^- + \text{H}_2\text{O} ] The resulting product can be purified by evaporation of water and recrystallization from acetonitrile .

Industrial Production Methods

In industrial settings, this compound is typically produced through salt metathesis reactions. For example, mixing tetraethylammonium bromide with sodium perchlorate in water results in the precipitation of tetraethylammonium perchlorate, which can then be isolated .

Chemical Reactions Analysis

Mechanism of Action

Tetraethylazanium;hydrobromide exerts its effects by blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents signals carrying vasoconstrictor impulses from proceeding, making it a potential vasodilator .

Comparison with Similar Compounds

Similar Compounds

  • Tetraethylammonium chloride
  • Tetraethylammonium iodide
  • Tetraethylammonium hydroxide

Uniqueness

Compared to other tetraethylammonium salts, tetraethylazanium;hydrobromide is less lipophilic and more easily crystallized. It is also more toxic, which limits its use in certain applications .

Properties

Molecular Formula

C8H21BrN+

Molecular Weight

211.16 g/mol

IUPAC Name

tetraethylazanium;hydrobromide

InChI

InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;

InChI Key

HWCKGOZZJDHMNC-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)CC.Br

Origin of Product

United States

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